molecular formula C26H34O8 B119263 Methylprednisolone 17-hemisuccinate CAS No. 77074-42-1

Methylprednisolone 17-hemisuccinate

Cat. No.: B119263
CAS No.: 77074-42-1
M. Wt: 474.5 g/mol
InChI Key: VDJNUHGXSJAWMH-XYMSELFBSA-N
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Mechanism of Action

Target of Action

Methylprednisolone 17-hemisuccinate, a synthetic glucocorticoid, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal cortex .

Mode of Action

Upon binding to the glucocorticoid receptor, this compound triggers a conformational change in the receptor, allowing it to translocate into the nucleus . Once in the nucleus, the glucocorticoid receptor complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the regulation of gene transcription . This interaction results in the modulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, and protein catabolism .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of inflammatory and immune responses . By binding to the glucocorticoid receptor, this compound can inhibit the transcription of pro-inflammatory genes and promote the transcription of anti-inflammatory genes . This leads to a decrease in the production of inflammatory mediators such as cytokines, chemokines, and adhesion molecules, thereby reducing inflammation and suppressing immune responses .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is a water-soluble corticosteroid ester, allowing for parenteral administration . The compound is primarily metabolized in the liver, with a small portion also metabolized in the kidneys and tissues . The elimination half-life of methylprednisolone is approximately 1.8–2.6 hours , and it is primarily excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of inflammation and immune responses . By modulating the transcription of various genes, this compound can reduce the production of pro-inflammatory mediators, inhibit the proliferation and activation of immune cells, and promote the resolution of inflammation . These effects can help to alleviate symptoms in conditions characterized by excessive inflammation or overactive immune responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and stability . Additionally, the presence of certain enzymes in the body, such as cytochrome P450 3A4, can influence the metabolism and hence the bioavailability of the drug . Understanding these factors is crucial for optimizing the use of this compound in clinical settings.

Biochemical Analysis

Biochemical Properties

Methylprednisolone 17-hemisuccinate is a synthetic glucocorticoid, primarily prescribed for its anti-inflammatory and immunosuppressive effects . It interacts with glucocorticoid receptors in the body, which are proteins that regulate gene expression and, consequently, a variety of physiological processes . The nature of these interactions is typically characterized by the binding of this compound to the glucocorticoid receptor, which then influences the transcription of target genes .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce inflammation by downregulating the expression of inflammatory genes . It also influences cellular metabolism by interacting with metabolic pathways, potentially affecting the levels of various metabolites .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA and regulates the transcription of target genes . This can lead to changes in the production of proteins involved in inflammatory responses, immune responses, and various metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been found that the triple intrathecal solution of methotrexate, cytarabine, and this compound is stable for up to 24 hours when stored in polypropylene syringes protected from light at 4°C and 20°C .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, a study on severe COVID-19 patients showed that the efficacy of Methylprednisolone in ARDS treatment was not always dose-dependent due to the differential regulation of related receptors .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels . For instance, it has been found to influence pathways related to steroid hormones and eicosanoids .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a water-soluble corticosteroid, which facilitates its distribution

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus upon binding to the glucocorticoid receptor

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylprednisolone 17-hemisuccinate is synthesized through an esterification reaction between succinic anhydride and methylprednisolone in the presence of an alkaline catalyst. The reaction typically occurs in a non-protonic solvent, such as dimethylformamide, and is catalyzed by triethylamine . The reaction conditions involve stirring at 25-35°C for several hours, followed by termination with hydrochloric acid and purification through filtration and washing .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and product purity. The final product is typically obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Methylprednisolone 17-hemisuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as methylprednisolone sodium succinate and other esterified forms .

Comparison with Similar Compounds

Similar Compounds

  • Methylprednisolone sodium succinate
  • Hydrocortisone hemisuccinate
  • Prednisolone hemisuccinate

Uniqueness

Methylprednisolone 17-hemisuccinate is unique due to its high water solubility and rapid onset of action. It is particularly effective in emergency situations where quick intervention is required. Compared to similar compounds, it has a more favorable pharmacokinetic profile, allowing for more efficient absorption and distribution in the body .

Properties

IUPAC Name

4-[[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJNUHGXSJAWMH-XYMSELFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30998345
Record name 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77074-42-1
Record name Methylprednisolone 17-hemisuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077074421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLPREDNISOLONE 17-HEMISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8V07359RT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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